![molecular formula C13H11N3O3S B2742147 3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid CAS No. 1351398-18-9](/img/structure/B2742147.png)

3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

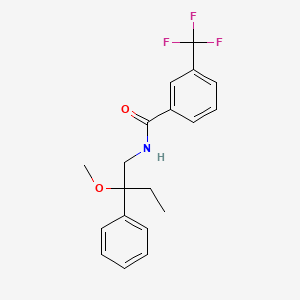

The compound “3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid” is a derivative of pyrimidine . Pyrimidine derivatives have been found to exhibit numerous pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent results in the corresponding 4-thioxo derivative .Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been studied using Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MESP) . The highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), energy gap (Eg), light harvest efficiency (LHE), and open-circuit voltage (Voc) of all studied molecular structures are calculated and illustrated .Chemical Reactions Analysis

The chemical reactions of this compound involve interactions with N-nucleophiles, amines, and hydrazines . Further studies are needed to fully understand the chemical reactions of this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various computational methods such as DFT, NBO, MESP, and Fukui function .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

This compound has been screened for antimicrobial and antifungal activities . This makes it a potential candidate for the development of new antimicrobial and antifungal agents.

Anti-allergic Activities

The compound has also been studied for its anti-allergic activities . This suggests that it could be used in the treatment of various allergic reactions.

Antitumor Activities

The compound has shown potential in antitumor activities . This indicates that it could be used in cancer research and potentially in the development of new cancer treatments.

Anti-HIV Activities

Indole derivatives, which are part of the structure of this compound, have been reported to have anti-HIV-1 activities . This suggests that this compound could potentially be used in HIV research.

Serine Protease and Cercarial Elastase Inhibitory Effects

The compound has been tested for its possible serine protease and cercarial elastase inhibitory effects . This suggests potential applications in the study of these enzymes and related biological processes.

Synthesis of Novel Functionalized Compounds

The compound can be used in the synthesis of novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrimido [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines . This indicates its potential use in the development of new chemical compounds.

Wirkmechanismus

Target of Action

Similar compounds, such as 4-aryl-2-thioxo-3,4-dihydro-1h-pyrimido[1,2-a][1,3,5]triazin-6-ones, have shown antibacterial activity

Mode of Action

Compounds with similar structures have been found to exhibit antibacterial activity . They may interact with bacterial cells, leading to changes that inhibit their growth or survival. The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or dna replication . The downstream effects could include inhibited growth and cell death.

Pharmacokinetics

The lipophilicity of a compound, represented by the log p value, is known to influence its pharmacokinetic properties . Therefore, the lipophilicity of this compound could impact its bioavailability.

Result of Action

If it does exhibit antibacterial activity, it could lead to the death of bacterial cells . This could result in the clearance of bacterial infections, depending on the specific bacteria targeted and the effectiveness of the compound.

Eigenschaften

IUPAC Name |

3-(4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c17-9(18)5-6-16-12(19)11-10(15-13(16)20)7-3-1-2-4-8(7)14-11/h1-4,14H,5-6H2,(H,15,20)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAQRBIYLAEAGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=S)N3)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2742069.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2742070.png)

![N~6~-[2-(dimethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2742071.png)

![Methyl 4-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-ethoxy-3-oxo-1-propenyl)amino]benzenecarboxylate](/img/structure/B2742072.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2742077.png)

![N-(4-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2742078.png)

![1-[4-(Tert-butyl)benzyl]-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2742081.png)

![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2742085.png)